molecular formula C6H13NO2 B6592595 2-(Dimethylamino)-2-methylpropanoic acid CAS No. 220022-94-6

2-(Dimethylamino)-2-methylpropanoic acid

Cat. No.: B6592595
CAS No.: 220022-94-6
M. Wt: 131.17 g/mol
InChI Key: NTWMEKOIKAVWGG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-methylpropanoic acid is an organic compound with a tertiary amine and a carboxylic acid functional group

Mechanism of Action

Target of Action

DMAEMA-based copolymers show pH-responsive behavior , suggesting that their targets could be pH-dependent biological processes or structures.

Mode of Action

It’s worth noting that similar compounds, such as dmaema, exhibit ph-responsive behavior . This suggests that the compound could interact with its targets in a pH-dependent manner, leading to changes in the biological system based on the pH of the environment.

Biochemical Pathways

For instance, DMAEMA-based copolymers can interact with biological systems in a pH-dependent manner , potentially affecting biochemical pathways that are sensitive to pH changes.

Pharmacokinetics

Similar compounds such as dmaema-based copolymers have been shown to exhibit ph-responsive behavior , which could potentially influence their pharmacokinetic properties and bioavailability.

Result of Action

Similar compounds such as dmaema-based copolymers have been shown to exhibit ph-responsive behavior , suggesting that they could induce changes in the biological system based on the pH of the environment.

Action Environment

The action of 2-(Dimethylamino)-2-methylpropanoic acid is likely influenced by environmental factors such as pH, as suggested by the pH-responsive behavior of similar compounds like DMAEMA-based copolymers . These compounds can interact with biological systems in a pH-dependent manner, suggesting that their action, efficacy, and stability could be influenced by the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as 2-methylpropanoic acid, under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction can produce alcohols.

Scientific Research Applications

2-(Dimethylamino)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a carboxylic acid.

    Dimethylaminopropylamine: Contains a similar dimethylamino group but with a different carbon chain structure.

Uniqueness

2-(Dimethylamino)-2-methylpropanoic acid is unique due to the presence of both a tertiary amine and a carboxylic acid group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(dimethylamino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,5(8)9)7(3)4/h1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWMEKOIKAVWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214833
Record name Trimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6458-06-6
Record name Trimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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